barium hexafluorostannate(IV)

Description

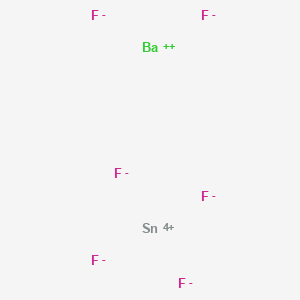

Structure

2D Structure

Properties

CAS No. |

239079-33-5 |

|---|---|

Molecular Formula |

BaF6Sn |

Molecular Weight |

370.03 g/mol |

IUPAC Name |

barium(2+);tin(4+);hexafluoride |

InChI |

InChI=1S/Ba.6FH.Sn/h;6*1H;/q+2;;;;;;;+4/p-6 |

InChI Key |

MUQUKDDCEMLCED-UHFFFAOYSA-H |

Canonical SMILES |

[F-].[F-].[F-].[F-].[F-].[F-].[Sn+4].[Ba+2] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for Barium Hexafluorostannate Iv

Solid-State Reaction Protocols for Complex Fluorides

Solid-state reactions represent a conventional and widely utilized approach for synthesizing polycrystalline materials, including complex fluorides like barium hexafluorostannate(IV). nffa.eu These methods involve the direct reaction of solid precursors at elevated temperatures or through mechanical energy input.

High-Temperature Solid-State Synthesis: Parameters and Reaction Dynamics

The high-temperature solid-state method is the most traditional route for preparing polycrystalline solids from a mixture of solid starting materials. nffa.eu For barium hexafluorostannate(IV), this would typically involve the reaction of simple binary fluorides, namely barium fluoride (B91410) (BaF₂) and tin(IV) fluoride (SnF₄). The process begins with the precise weighing and thorough mixing of the precursors, often in an agate mortar and pestle, to ensure homogeneity. nffa.eu Pelletizing the mixture is often preferred as it increases the contact area between the reactant grains. nffa.eu

BaF₂ (s) + SnF₄ (s) → Ba[SnF₆] (s)

The reaction dynamics are influenced by several factors, including the structural properties of the reactants, the surface area of the solids, and the thermodynamic free energy change associated with the reaction. nffa.eu In analogous systems, such as the formation of barium titanate (BaTiO₃), the formation of the final product proceeds through a direct reaction between the precursors rather than through the formation of intermediate phases. researchgate.net Achieving a monophase material may require repeated cycles of grinding and calcination. bibliotekanauki.pl

Table 1: Typical Parameters for High-Temperature Solid-State Synthesis

| Parameter | Description | Typical Range/Value | Source(s) |

|---|---|---|---|

| Precursors | Simple binary salts | BaF₂, SnF₄ | researchgate.net, bibliotekanauki.pl |

| Temperature | Required to overcome energy barriers and facilitate diffusion | 700 - 1500°C | nffa.eu, bibliotekanauki.pl |

| Atmosphere | Controlled to prevent unwanted side reactions | Inert (e.g., Argon) or dry air | mdpi.com, nffa.eu |

| Duration | Time required for the reaction to reach completion | Several hours (e.g., 8 hours) | bibliotekanauki.pl |

Mechanochemical Activation in Fluoride System Preparation

Mechanochemical synthesis is an alternative solid-state method that utilizes mechanical energy, typically from a high-energy ball mill, to induce chemical reactions and structural changes at room temperature. nii.ac.jpias.ac.in This technique has been successfully employed for the synthesis of various complex fluorides, producing nano-sized particles. nii.ac.jpcapes.gov.br The process involves placing the precursor powders (e.g., BaF₂ and SnF₄) into a pot, usually made of zirconia, along with grinding balls. nii.ac.jp The high-energy impacts and friction generated within the planetary ball mill provide the activation energy for the reaction. ias.ac.in

A key advantage of mechanochemical activation is that it can force solid-state diffusion and dissolution, enabling the formation of materials that may be thermodynamically unstable and inaccessible via high-temperature routes. ias.ac.inrsc.org The reactions often proceed to completion within a few hours of milling. nii.ac.jp The resulting products typically consist of agglomerates of nano-sized primary particles. nii.ac.jpcapes.gov.br In some cases, a metathesis approach can be used, where the high lattice energy of a byproduct helps drive the reaction to completion in a very short time. ias.ac.in

Table 2: Parameters for Mechanochemical Synthesis of Complex Fluorides

| Parameter | Description | Typical Value/Setting | Source(s) |

|---|---|---|---|

| Equipment | High-energy planetary ball mill | - | nii.ac.jp, rsc.org |

| Grinding Media | Zirconia pot and balls | 7 zirconia balls (15 mm diameter) | nii.ac.jp |

| Precursors | Equimolar ratios of constituent fluorides | e.g., BaF₂ and SnF₄ | nii.ac.jp, ias.ac.in |

| Milling Speed | Rotational speed of the mill | 700 rpm | nii.ac.jp |

| Milling Time | Duration required for reaction completion | 2 - 6 hours | nii.ac.jp, ias.ac.in |

Solution-Based and Hydrothermal Routes to Barium Hexafluorostannate(IV)

Solution-based methods offer greater control over stoichiometry, purity, and particle morphology at lower temperatures compared to solid-state reactions. These routes include precipitation from various media and synthesis under hydrothermal or solvothermal conditions.

Controlled Precipitation Techniques from Aqueous or Non-Aqueous Media

Barium hexafluorostannate(IV) can be synthesized in high yields at room temperature through controlled precipitation, specifically via an ionic exchange reaction. tandfonline.com A notable method involves using pyridinium (B92312) hexafluorostannate, (C₅H₅NH)₂SnF₆, as a precursor. This precursor is first synthesized and then reacted with a barium salt in solution, leading to the precipitation of Ba[SnF₆]. tandfonline.com

Another approach involves the direct chemical reaction of appropriate precursors in a suitable solvent. For instance, Mn⁴⁺-activated BaSnF₆ has been synthesized by reacting a tin (Sn) metal plate with a solution containing hydrofluoric acid (HF), hydrogen peroxide (H₂O₂), barium fluoride (BaF₂), and potassium permanganate (B83412) (KMnO₄). researchgate.net For the undoped compound, this suggests a pathway where a soluble barium salt is reacted with a solution containing the hexafluorostannate anion, [SnF₆]²⁻.

The principles of co-precipitation, often used for synthesizing analogous complex fluorides like K₂SiF₆:Mn⁴⁺, can also be applied. acs.org This involves the careful, dropwise addition of precursor solutions at controlled temperatures to optimize purity and yield. acs.org Non-aqueous solution-based syntheses, such as those using reactive metal amide precursors to produce other barium-containing nanomaterials, also present a potential, albeit less common, route. digitellinc.com

Table 3: Precursor Systems for Solution-Based Synthesis of Hexafluorometallates

| Method | Precursor System | Product Example | Source(s) |

|---|---|---|---|

| Ionic Exchange | (C₅H₅NH)₂SnF₆ + Barium Salt | Ba[SnF₆] | tandfonline.com |

| Chemical Reaction | Sn metal, HF, H₂O₂, BaF₂ | BaSnF₆:Mn⁴⁺ | researchgate.net |

Hydrothermal and Solvothermal Growth Conditions for Analogous Fluorostannates

Hydrothermal synthesis is a versatile and environmentally friendly process that uses water as a solvent in a sealed, heated container (autoclave) to facilitate the crystallization of materials. mdpi.comsemnan.ac.ir This method allows for excellent control over crystal structure, morphology, and purity by adjusting reaction conditions such as temperature, pressure, and precursor concentration. mdpi.com While specific hydrothermal protocols for Ba[SnF₆] are not widely documented, the synthesis of analogous fluorostannates and other complex fluorides demonstrates the method's applicability. connectedpapers.combwise.kr

For example, lead(II) tetrafluorostannate(II) has been prepared via hydrothermal synthesis. connectedpapers.com In other systems, like barium hexaferrite, typical conditions involve heating the precursor solution in an autoclave to around 200°C for 18 hours. malayajournal.org Green hydrothermal methods have also been developed for other hexafluorometallates, such as K₂SiF₆:Mn⁴⁺, which utilize less toxic reagents like H₃PO₄/KHF₂ in place of hydrofluoric acid. bwise.kr These examples suggest that hydrothermal or solvothermal (using a non-aqueous solvent) routes are promising for producing high-quality Ba[SnF₆] crystals under controlled conditions.

Table 4: Hydrothermal Synthesis Conditions for Analogous Complex Materials

| Material | Precursors | Temperature (°C) | Duration (hours) | Source(s) |

|---|---|---|---|---|

| Barium Hexaferrite | Ba(NO₃)₂, Fe(NO₃)₃·9H₂O, KOH | 200 | 18 | malayajournal.org |

| K₂SiF₆:Mn⁴⁺ | SiO₂, KHF₂, Mn(H₃PO₄)₂ | Not specified | Not specified | bwise.kr |

Precursor Design and Reactivity in the Formation of Ba[SnF₆]

The selection of precursors is a critical aspect that dictates the choice of synthetic methodology and the properties of the final Ba[SnF₆] product. The reactivity, solubility, and stability of the starting materials are paramount considerations.

For solid-state synthesis , the most straightforward precursors are simple, anhydrous binary fluorides: barium fluoride (BaF₂) and tin(IV) fluoride (SnF₄). nffa.eu These precursors are chosen for their direct stoichiometric relationship to the target compound. Their reactivity is primarily driven by thermal energy, which must be sufficient to overcome the activation energy for solid-state diffusion at the particle interfaces. nffa.eunih.gov

For solution-based routes , precursor design focuses on solubility and the controlled release of the constituent ions (Ba²⁺ and [SnF₆]²⁻). A highly effective strategy is the use of a pre-formed complex anion precursor, such as pyridinium hexafluorostannate ((C₅H₅NH)₂SnF₆). tandfonline.com This compound, which can be prepared from stannous chloride or tin metal, serves as a soluble source of the [SnF₆]²⁻ anion, which can then be precipitated by the addition of a soluble barium salt. tandfonline.com The use of soluble salts like Na₂[IrF₆] as precursors for cation metathesis in analogous hexafluoroiridate systems further supports this strategy. acs.orgnih.gov

Alternatively, the [SnF₆]²⁻ anion can be formed in situ. The synthesis of doped BaSnF₆ from tin metal, BaF₂, and HF demonstrates a pathway where the tin is first oxidized and fluorinated in the reaction medium to form the hexafluorostannate anion before it reacts with the barium ions. researchgate.net The choice between using a pre-formed complex or generating it in situ depends on factors such as precursor availability, cost, and the desired level of control over the reaction kinetics.

Role of Barium and Tin(IV) Precursors in Synthetic Yield and Purity

The selection of appropriate barium and tin(IV) precursors is a critical factor that significantly influences the yield and purity of the final BaSnF₆ product. The reactivity, solubility, and potential for introducing impurities are key considerations when choosing these starting materials.

Commonly employed barium precursors include barium salts such as barium chloride (BaCl₂), barium nitrate (B79036) (Ba(NO₃)₂), and barium hydroxide (B78521) (Ba(OH)₂). nih.govnih.gov The choice of the anion in the barium salt can affect the reaction conditions and the byproducts formed. For instance, using barium chloride might necessitate the removal of chloride ions from the final product, while barium nitrate could be a suitable precursor in solid-state reactions. nih.govias.ac.in Barium hydroxide has been utilized in hydrothermal synthesis routes. nih.gov

For the tin(IV) source, tin(IV) chloride (SnCl₄) and its hydrated forms are frequently used. mdpi.com Another important precursor is ammonium (B1175870) hexafluorostannate ((NH₄)₂SnF₆), which can serve as both the tin and fluoride source. mdpi.comresearchgate.net The use of such a combined precursor can simplify the reaction stoichiometry and potentially lead to a cleaner product. In some specialized synthesis routes, organometallic tin compounds could be considered, although their use is less common for the direct synthesis of inorganic fluorides.

The purity of the precursors is paramount, as any contaminants can be incorporated into the final BaSnF₆ lattice, affecting its properties. For example, the presence of other metal ions in the barium or tin precursors can lead to doped materials with altered characteristics. Therefore, using high-purity starting materials is essential for obtaining pure barium hexafluorostannate(IV).

The stoichiometry of the reactants is another crucial parameter. A precise molar ratio of the barium and tin precursors is required to ensure the complete formation of BaSnF₆ and to avoid the presence of unreacted starting materials or undesired side products.

Table 1: Common Barium and Tin(IV) Precursors and Their Impact

| Precursor | Formula | Typical Synthetic Route | Influence on Yield and Purity |

| Barium Chloride | BaCl₂ | Solid-state, Aqueous precipitation | Can introduce chloride impurities that may require washing steps. |

| Barium Nitrate | Ba(NO₃)₂ | Solid-state, Hydrothermal | Often used in high-temperature solid-state reactions. nih.govias.ac.in |

| Barium Hydroxide | Ba(OH)₂ | Hydrothermal | Suitable for aqueous-based synthesis methods. nih.gov |

| Tin(IV) Chloride | SnCl₄ | Solid-state, Aqueous precipitation | Highly reactive; moisture sensitivity needs to be managed. mdpi.com |

| Ammonium Hexafluorostannate | (NH₄)₂SnF₆ | Solid-state, Hydrothermal | Acts as both tin and fluoride source, simplifying stoichiometry. mdpi.comresearchgate.net |

Investigation of Fluorinating Agents and Their Influence on Reaction Mechanisms

A variety of fluorinating agents can be employed, ranging from simple inorganic fluorides to more complex reagents. numberanalytics.com

Hydrogen Fluoride (HF): Anhydrous hydrogen fluoride (aHF) is a powerful fluorinating agent. mdpi.com It can be used in reactions with barium and tin precursors, often in a solvent-based system. However, its high toxicity and corrosiveness require specialized handling and equipment. tcichemicals.com

Alkali Metal and Ammonium Fluorides: Salts like potassium fluoride (KF) and ammonium fluoride (NH₄F) are common nucleophilic fluorinating agents. numberanalytics.comtcichemicals.com They are easier and safer to handle than HF. In solid-state reactions, they are mixed with the barium and tin precursors and heated to high temperatures.

Electrophilic Fluorinating Agents: While less common for the synthesis of simple inorganic salts like BaSnF₆, electrophilic fluorinating agents are a class of compounds that deliver an "F⁺" equivalent. wikipedia.orgnih.gov Reagents like N-fluoropyridinium salts and Selectfluor® are powerful fluorinating agents used in organic chemistry, and their application in inorganic synthesis is an area of ongoing research. wikipedia.orgnih.gov

The reaction mechanism is heavily dependent on the chosen fluorinating agent and the reaction conditions (e.g., solid-state, hydrothermal). In solid-state reactions, the process typically involves the diffusion of ions at high temperatures. nffa.euchemrxiv.org In solution-based methods, the reaction proceeds through the dissolution of precursors and subsequent precipitation of the insoluble BaSnF₆.

Table 2: Common Fluorinating Agents and Their Characteristics

| Fluorinating Agent | Formula | Type | Key Characteristics |

| Hydrogen Fluoride | HF | Nucleophilic | Highly reactive and effective, but also highly toxic and corrosive. numberanalytics.commdpi.comtcichemicals.com |

| Potassium Fluoride | KF | Nucleophilic | Solid, easier to handle than HF, commonly used in solid-state synthesis. numberanalytics.com |

| Ammonium Fluoride | NH₄F | Nucleophilic | Volatile byproducts (ammonia) can be easily removed during heating. |

| Bromine Trifluoride | BrF₃ | Oxidizing/Fluorinating | A very powerful and reactive fluorinating agent used for synthesizing complex fluorides. mdpi.com |

Novel Synthetic Approaches for Controlled Morphology and Crystallinity

Controlling the morphology (shape and size) and crystallinity of BaSnF₆ is crucial for tailoring its properties for specific applications. Novel synthetic approaches are being explored to achieve this control, moving beyond traditional solid-state methods which often yield polycrystalline powders with irregular shapes. nffa.eu

Hydrothermal and Solvothermal Synthesis: These methods involve carrying out the reaction in a sealed vessel (autoclave) under controlled temperature and pressure, using water (hydrothermal) or an organic solvent (solvothermal). researchgate.netchemistryjournal.netresearchgate.netresearchgate.net These techniques allow for better control over nucleation and growth processes, leading to the formation of well-defined crystals with specific morphologies, such as nanorods or other microstructures. chemistryjournal.netmalayajournal.orguran.uarsc.org The choice of solvent, temperature, reaction time, and the presence of surfactants can all be tuned to influence the final product's characteristics. rsc.orgsapub.org

Sol-Gel Method: The sol-gel process involves the formation of a "sol" (a colloidal suspension of solid particles in a liquid) which then undergoes a transition to a "gel" (a solid network). This method can produce highly homogeneous and pure materials at relatively low temperatures. For BaSnF₆, this could involve the hydrolysis and condensation of tin alkoxide precursors in the presence of a barium salt and a fluoride source.

Microwave-Assisted Synthesis: This technique utilizes microwave radiation to rapidly heat the reactants. The rapid and uniform heating can lead to faster reaction times and potentially different morphologies compared to conventional heating methods. ias.ac.in

Template-Assisted Synthesis: This approach uses a pre-existing template with a defined structure, such as porous membranes or self-assembled organic molecules, to guide the growth of the desired material. researchgate.net This method offers excellent control over the size and shape of the resulting nanoparticles or nanostructures.

These novel synthetic routes provide pathways to produce barium hexafluorostannate(IV) with controlled morphology and crystallinity, which is essential for advancing its technological applications. The ability to create materials with uniform particle size and shape can lead to enhanced performance in areas such as catalysis, electronics, and materials science.

Crystallographic and Structural Elucidation of Barium Hexafluorostannate Iv

Single-Crystal X-ray Diffraction for Definitive Structural Determination

Unit Cell Parameter Determination and Space Group Assignment

The fundamental repeating unit of a crystal lattice is the unit cell, defined by six parameters: the lengths of the three axes (a, b, c) and the angles between them (α, β, γ). byjus.com For barium hexafluorostannate(IV), single-crystal X-ray diffraction studies have revealed a trigonal crystal system. materialsproject.org

The crystal structure of BaSnF₆ has been assigned to the R-3 space group (No. 148). materialsproject.orgcsic.es This space group belongs to the trigonal crystal system and is characterized by a three-fold rotational axis and inversion symmetry. wikipedia.orgwikipedia.org

The determined unit cell parameters for the conventional cell are as follows:

| Parameter | Value |

| a | 7.40 Å |

| b | 7.40 Å |

| c | 7.41 Å |

| α | 90.00° |

| β | 90.00° |

| γ | 120.00° |

| Volume | 351.47 ų |

Data sourced from the Materials Project. materialsproject.org

Atomic Coordinate Refinement, Bond Distances, and Bond Angles within the [SnF₆]²⁻ Octahedron and Ba²⁺ Coordination Polyhedron

The precise positions of the atoms within the unit cell are determined through a process of atomic coordinate refinement. In BaSnF₆, the barium (Ba²⁺) and tin (Sn⁴⁺) ions occupy specific Wyckoff positions, while the fluorine (F⁻) ions are in general positions. materialsproject.org

The structure is characterized by [SnF₆]²⁻ octahedra and Ba²⁺ coordination polyhedra. The Sn⁴⁺ ion is centrally located within an octahedron formed by six F⁻ ions. materialsproject.org The bond angles within this octahedral arrangement are approximately 90°, consistent with an ideal octahedral geometry. vaia.com All the Sn-F bond lengths within the [SnF₆]²⁻ octahedron are equivalent, measuring 1.98 Å. materialsproject.org

The Ba²⁺ ion is coordinated to twelve F⁻ ions, forming a BaF₁₂ cuboctahedron. materialsproject.org The Ba-F bond distances are not all equal, with six shorter bonds of 2.80 Å and six longer bonds of 2.93 Å. materialsproject.org

| Bond | Distance (Å) |

| Sn - F | 1.98 |

| Ba - F (shorter) | 2.80 |

| Ba - F (longer) | 2.93 |

Data sourced from the Materials Project. materialsproject.org

Powder X-ray Diffraction (PXRD) for Phase Identification and Bulk Structural Characterization

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. walisongo.ac.idrutgers.edufzu.cz It provides information on the phases present, their relative amounts, and can be used to refine unit cell parameters. walisongo.ac.idfzu.cz

Qualitative and Quantitative Phase Analysis

In the context of barium hexafluorostannate(IV) synthesis, PXRD is an essential tool for confirming the formation of the desired product. The diffraction pattern obtained from a synthesized sample can be compared to a reference pattern from a database or a pattern calculated from single-crystal data to verify its phase purity.

During the synthesis of BaSnF₆, the formation of other crystalline phases as impurities is possible. For example, starting materials like tin(IV) fluoride (B91410) (SnF₄) or barium fluoride (BaF₂) might remain unreacted. americanelements.com PXRD is highly sensitive to the presence of such crystalline impurities. walisongo.ac.id By analyzing the diffraction pattern, peaks corresponding to these impurity phases can be identified. Furthermore, through methods like Rietveld refinement, it is possible to quantify the relative amounts of each phase present in a mixture, providing a measure of the bulk purity of the barium hexafluorostannate(IV) sample. fzu.cz

Rietveld Refinement for Precise Structural Parameter Extraction from Polycrystalline Samples

Rietveld refinement is a potent analytical method for extracting detailed crystallographic information from powder diffraction data, be it from X-ray or neutron sources. researchgate.net This technique involves fitting a calculated diffraction pattern, based on a known or hypothesized crystal structure, to the experimentally measured pattern. By minimizing the difference between the calculated and observed profiles through a least-squares approach, precise structural parameters can be determined, even when diffraction peaks overlap. cacrdelhi.com

For a polycrystalline sample of barium hexafluorostannate(IV), Rietveld refinement of its powder X-ray diffraction (XRD) pattern would be instrumental in:

Confirming the Crystal System and Space Group: The refinement would validate the fundamental symmetry of the crystal lattice.

Determining Lattice Parameters: Precise values for the unit cell dimensions (a, b, c, α, β, γ) would be obtained.

Refining Atomic Coordinates: The exact positions of the barium, tin, and fluorine atoms within the unit cell would be determined.

Calculating Site Occupancy Factors: This would reveal if any atomic sites are not fully occupied, indicating potential defects or non-stoichiometry.

Estimating Isotropic and Anisotropic Displacement Parameters: These parameters describe the thermal vibrations of each atom.

The success of the refinement is often judged by the goodness-of-fit indicator (S) and R-factors. researchgate.net

Illustrative Data Table for Rietveld Refinement of Barium Hexafluorostannate(IV) This table is a hypothetical representation of results that could be obtained from Rietveld refinement.

| Parameter | Hypothetical Value |

| Crystal System | Cubic |

| Space Group | Fm-3m |

| Lattice Parameter (a) | 8.954 Å |

| Unit Cell Volume | 717.9 ų |

| Density (calculated) | 4.85 g/cm³ |

| R-pattern (Rp) | 6.5% |

| Weighted R-pattern (Rwp) | 8.9% |

| Goodness-of-fit (S) | 1.3 |

Microstructural Analysis: Crystallite Size and Lattice Strain Assessment

Beyond the fundamental crystal structure, powder diffraction data can also provide insights into the microstructure of a material. The broadening of diffraction peaks is influenced by both the size of the coherently scattering domains (crystallites) and the presence of microstrain within the crystal lattice. researchgate.netekb.eg

The Williamson-Hall method is a common approach to separate these two effects. arxiv.org By analyzing the peak widths as a function of the diffraction angle (2θ), it is possible to quantify both the average crystallite size and the amount of lattice strain. ekb.eg For barium hexafluorostannate(IV), this analysis would be crucial for understanding how synthesis conditions or subsequent processing might affect the material's crystallinity and internal stress.

Hypothetical Microstructural Data for Barium Hexafluorostannate(IV) This table illustrates the type of data that would be generated from a Williamson-Hall analysis.

| Synthesis Condition | Average Crystallite Size (nm) | Lattice Strain (%) |

| As-synthesized | 45 | 0.12 |

| Annealed at 500°C | 80 | 0.05 |

Neutron Diffraction for Unambiguous Localization of Light Atoms (Fluorine) and Magnetic Structure Determination

Neutron diffraction is a powerful technique that is highly complementary to X-ray diffraction. univ-rennes1.fr While X-rays are scattered by an atom's electron cloud, neutrons interact with the atomic nucleus. This makes neutron diffraction particularly sensitive to the positions of light elements, such as fluorine, in the presence of heavier elements like barium and tin. For barium hexafluorostannate(IV), neutron diffraction would be invaluable for precisely determining the F-Sn-F bond angles and the geometry of the [SnF₆]²⁻ octahedra. acs.org

Furthermore, because neutrons possess a magnetic moment, they can be used to determine the magnetic structure of a material if it exhibits magnetic ordering. aps.org While barium hexafluorostannate(IV), with a d¹⁰ tin(IV) center, is not expected to be magnetic, this capability is crucial for studying related transition metal hexafluorides.

Advanced Electron Microscopy for Morphological and Microstructural Insights

Scanning Electron Microscopy (SEM) is a versatile technique for visualizing the surface morphology of materials at the micro- and nanoscale. ste-mart.comazooptics.com An electron beam is scanned across the sample surface, and the resulting signals (secondary and backscattered electrons) are used to generate high-resolution images. iitg.ac.in

For barium hexafluorostannate(IV), SEM analysis would reveal:

Particle Morphology: The shape and surface texture of the individual particles or agglomerates.

Particle Size Distribution: An estimation of the range and average size of the particles.

Porosity and Agglomeration: The degree to which primary particles are fused together and the presence of any pores.

Transmission Electron Microscopy (TEM) offers even higher magnification than SEM, allowing for the visualization of nanoscale features and even the atomic lattice itself. nanoscience.comresearchgate.net In TEM, a high-energy electron beam is passed through an ultrathin sample.

When applied to barium hexafluorostannate(IV), TEM could provide:

Nanoscale Morphology: Detailed imaging of the shape and size of individual nanocrystallites.

Selected Area Electron Diffraction (SAED): This provides crystallographic information from a very small area, which can confirm the crystal structure identified by XRD and identify different phases at the nanoscale.

High-Resolution TEM (HRTEM): This powerful mode allows for direct visualization of the crystal lattice planes, enabling the identification of defects such as dislocations and stacking faults.

Spectroscopic Characterization of Barium Hexafluorostannate Iv

Vibrational Spectroscopy for Intramolecular and Lattice Vibrations

Γᵥᵢ♭ = A₁g (Raman active) + E₉ (Raman active) + 2F₁ᵤ (IR active) + F₂₉ (Raman active) + F₂ᵤ (inactive)

These modes correspond to specific stretching and bending motions of the Sn-F bonds.

Infrared (IR) Absorption Spectroscopy of [SnF₆]²⁻ Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that induce a change in the molecular dipole moment. tanta.edu.eguwimona.edu.jm For the [SnF₆]²⁻ octahedron, two fundamental vibrational modes, both of F₁ᵤ symmetry, are predicted to be IR-active. cdnsciencepub.comresearchgate.net These correspond to the asymmetric Sn-F stretching vibration (ν₃) and the F-Sn-F bending vibration (ν₄).

Table 1: Typical Infrared Active Vibrational Modes for the [SnF₆]²⁻ Anion Data based on values for related hexafluorostannate compounds. cdnsciencepub.com

| Vibrational Mode | Symmetry | Description | Approximate Frequency (cm⁻¹) |

| ν₃ | F₁ᵤ | Asymmetric Sn-F Stretch | ~580 |

| ν₄ | F₁ᵤ | F-Sn-F Bend | ~295 |

The broadening or splitting of these fundamental absorption bands can indicate a lowering of the Oₕ symmetry of the [SnF₆]²⁻ anion within the crystal lattice, which may be caused by crystal packing effects or cation-anion interactions. cdnsciencepub.com

Raman Spectroscopy for Complementary Vibrational Fingerprints and Symmetry Analysis

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. aps.org A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. doitpoms.ac.uklibretexts.org For the [SnF₆]²⁻ anion, three vibrational modes are predicted to be Raman-active: the symmetric Sn-F stretching mode (ν₁, A₁g), the doubly degenerate F-Sn-F bending mode (ν₂, E₉), and the triply degenerate F-Sn-F bending mode (ν₅, F₂₉). cdnsciencepub.com

Studies on Mn⁴⁺-doped barium hexafluorostannate (BaSnF₆:Mn⁴⁺) have included Raman scattering analysis. While the presence of the dopant can influence the spectra, the fundamental modes of the host lattice are expected to be present. The Raman spectrum is typically dominated by the very strong, sharp peak of the symmetric stretching mode (ν₁), which is characteristic of the [SnF₆]²⁻ anion. researchgate.net In related hexafluorometallate compounds, this A₁g mode appears as the most intense band. researchgate.net The bending modes, ν₂ and ν₅, are generally observed at lower frequencies and are of weaker intensity. cdnsciencepub.com

Table 2: Raman Active Internal Vibrational Modes for the [SnF₆]²⁻ Anion Frequency ranges based on data from various hexafluorostannate compounds. cdnsciencepub.comresearchgate.net

| Vibrational Mode | Symmetry | Description | Approximate Frequency (cm⁻¹) |

| ν₁ | A₁g | Symmetric Sn-F Stretch | 590 - 610 |

| ν₂ | E₉ | F-Sn-F Bend | 470 - 490 |

| ν₅ | F₂₉ | F-Sn-F Bend | 240 - 260 |

In addition to these internal modes of the anion, low-frequency Raman bands corresponding to lattice vibrations (external modes), such as the rotational (librational) mode of the [SnF₆]²⁻ group, can also be observed, typically below 100 cm⁻¹. researchgate.neturfu.ru

Terahertz (THz) Spectroscopy for Low-Energy Phonon Modes and Lattice Dynamics

Terahertz (THz) spectroscopy, which probes the far-infrared region of the electromagnetic spectrum (typically 10-400 cm⁻¹, or 0.3-12 THz), is an ideal technique for studying low-energy collective excitations in crystalline solids. rsc.orgamericanpharmaceuticalreview.comlibretexts.org These excitations include lattice phonon modes, which involve the collective motion of atoms or ions in the crystal. rsc.orgd-nb.info These modes are crucial for understanding the thermal and mechanical properties of the material.

For BaSnF₆, the THz region would contain information on the external or lattice vibrational modes. These involve the translational motions of the Ba²⁺ cations against the [SnF₆]²⁻ anions and the librational (hindered rotational) motions of the [SnF₆]²⁻ octahedra. piketech.com While direct experimental THz spectra for BaSnF₆ are not widely reported, theoretical ab-initio phonon calculations for materials with similar structures, like the perovskite BaZrO₃, show that low-frequency optical phonon branches are associated with the vibrations of the barium cation relative to the anionic framework and rotations of the octahedra. researchgate.net Phonon dispersion calculations predict that low-frequency optical branches, often below 2.5 THz (~83 cm⁻¹), arise from the coupled vibrations of the cation and the anion complex. arxiv.org

The frequencies of these lattice modes are sensitive to the masses of the ions and the strength of the intermolecular forces within the crystal. Therefore, THz spectroscopy provides a direct probe of the crystal lattice dynamics and the interionic potential in barium hexafluorostannate(IV).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments and Bonding

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, element-specific technique that provides detailed information about the local chemical environment, structure, and dynamics in solid materials. nih.gov For BaSnF₆, the primary nuclei of interest are ¹⁹F and ¹¹⁹Sn.

Solid-State ¹⁹F NMR: Chemical Shifts, Coupling Constants, and Anisotropy

Fluorine-19 (¹⁹F) is an excellent nucleus for NMR studies due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity. researchgate.net In solid BaSnF₆, the ¹⁹F NMR spectrum is governed by several interactions, including the chemical shift, dipole-dipole interactions, and scalar (J) coupling to the tin nucleus. nih.gov

The ¹⁹F chemical shift is highly sensitive to the local electronic environment. In hexafluorostannates, the fluorine atoms are chemically equivalent, but in the solid state, magic-angle spinning (MAS) is required to average out the strong ¹⁹F-¹⁹F dipolar couplings and the chemical shift anisotropy (CSA) to obtain high-resolution spectra. protein-nmr.org.ukjeol.com The CSA provides information about the three-dimensional electronic shielding around the fluorine nucleus. mriquestions.com For the [SnF₆]²⁻ anion in related compounds, the shielding tensor is often found to be axially symmetric, with the most shielded direction being parallel to the Sn-F bond. researchgate.net

A key feature in the ¹⁹F MAS NMR spectrum of hexafluorostannates is the splitting of the resonance due to scalar coupling (J-coupling) with the NMR-active tin isotopes, ¹¹⁷Sn (spin I=1/2, 7.68% abundance) and ¹¹⁹Sn (spin I=1/2, 8.59% abundance). This ¹J(¹¹⁹Sn-¹⁹F) and ¹J(¹¹⁷Sn-¹⁹F) coupling provides direct evidence of the through-bond covalent interaction between tin and fluorine. The coupling constants are typically in the range of 1-2 kHz. huji.ac.il

Table 3: Anticipated ¹⁹F Solid-State NMR Parameters for Barium Hexafluorostannate(IV) Values are estimates based on data for related hexafluorostannate compounds.

| Parameter | Description | Expected Value Range |

| Isotropic Chemical Shift | Average shielding of the ¹⁹F nucleus | +70 to +80 ppm |

| Chemical Shift Anisotropy | Variation of shielding with crystal orientation | Significant, requires MAS |

| ¹J(¹¹⁹Sn-¹⁹F) Coupling | Scalar coupling constant between ¹¹⁹Sn and ¹⁹F | 1.5 - 2.0 kHz |

Solid-State ¹¹⁹Sn NMR: Isotropic Shifts and Quadrupolar Interactions

Although less sensitive than ¹⁹F, ¹¹⁹Sn is the most commonly studied tin isotope in NMR due to its favorable properties among the three active tin isotopes. huji.ac.il ¹¹⁹Sn ssNMR provides a direct probe of the tin atom's coordination environment and is highly sensitive to the nature of the Sn-F bonds. rsc.orgnih.govresearchgate.net

The ¹¹⁹Sn isotropic chemical shift spans a very wide range and is a sensitive indicator of the tin oxidation state and coordination number. For Sn(IV) in an octahedral fluorine environment, as in [SnF₆]²⁻, the chemical shifts are expected to be in a specific, highly shielded region of the tin chemical shift range. Studies on alkali-metal hexafluorostannates show isotropic shifts in the range of -740 to -760 ppm relative to Sn(CH₃)₄.

Like ¹⁹F NMR, the ¹¹⁹Sn spectrum of a static sample is broadened by a significant chemical shift anisotropy (CSA), which reflects the symmetry of the electron density around the tin nucleus. rsc.org Any distortion of the [SnF₆]²⁻ octahedron from perfect Oₕ symmetry, due to lattice effects, will be reflected in the non-zero asymmetry of the CSA tensor. rsc.orgjeol.com

Since ¹¹⁹Sn is a spin-1/2 nucleus, there are no quadrupolar interactions. The primary interactions shaping the spectrum are the chemical shift and heteronuclear couplings to fluorine. The ¹¹⁹Sn signal will appear as a complex multiplet due to ¹J(¹¹⁹Sn-¹⁹F) coupling to the six equivalent fluorine atoms, although this is often difficult to fully resolve in solid-state spectra.

Table 4: Anticipated ¹¹⁹Sn Solid-State NMR Parameters for Barium Hexafluorostannate(IV) Values are estimates based on data for related hexafluorostannate compounds.

| Parameter | Description | Expected Value Range |

| Isotropic Chemical Shift | Average shielding of the ¹¹⁹Sn nucleus | -740 to -760 ppm |

| Chemical Shift Anisotropy | Variation of shielding with crystal orientation | Significant, reflects site symmetry |

| ¹J(¹¹⁹Sn-¹⁹F) Coupling | Scalar coupling constant between ¹¹⁹Sn and ¹⁹F | 1.5 - 2.0 kHz |

Potential for ¹³⁷Ba NMR Studies in Barium Compounds

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy of ¹³⁷Ba is a powerful, albeit challenging, technique for probing the local environment of barium atoms in various materials. scispace.comacs.org Barium has two NMR-active isotopes, ¹³⁵Ba and ¹³⁷Ba, with ¹³⁷Ba being the preferred nucleus for study due to its higher natural abundance (11.32%) and greater gyromagnetic ratio, which provides higher sensitivity. huji.ac.ilpascal-man.com However, ¹³⁷Ba is a quadrupolar nucleus (spin I = 3/2) with a large quadrupole moment, which often results in very broad spectral lines, making analysis difficult unless the barium ion occupies a site of high symmetry. huji.ac.il

In the case of barium hexafluorostannate(IV), the barium ion (Ba²⁺) is situated in a crystal lattice with hexafluorostannate ([SnF₆]²⁻) anions. The symmetry of the Ba²⁺ site is a critical determinant of the resulting NMR spectrum. For compounds where barium is in a highly symmetric environment, such as the cubic structure of barium fluoride (B91410) (BaF₂), a narrow signal is observed. Given the expected high symmetry in the BaSnF₆ crystal structure, a relatively sharp ¹³⁷Ba NMR signal would be anticipated.

The primary interactions governing the ¹³⁷Ba NMR lineshape are the second-order quadrupolar interaction and the chemical shift anisotropy (CSA). researchgate.net The quadrupolar coupling constant (Cₛ), which can range from 7.0 to over 42 MHz in different barium compounds, is extremely sensitive to the local electronic environment and coordination of the barium atom. scispace.comresearchgate.net By analyzing the NMR lineshape, often with measurements at multiple magnetic field strengths, these parameters can be extracted. acs.org These experimental parameters can be correlated with theoretical calculations of the electric field gradient (EFG) tensor to provide detailed insights into the Ba²⁺ site symmetry and coordination. scispace.comresearchgate.net

The sensitivity of ¹³⁷Ba NMR to the local structure has been demonstrated in studies of various barium-containing materials, including oxides, carbonates, and halides. scispace.com For instance, mechanical milling of BaF₂ induces structural changes and defects that are clearly observable as a broadening of the ¹³⁷Ba NMR signal. Therefore, ¹³⁷Ba NMR spectroscopy holds significant potential for characterizing the local structure, purity, and crystalline order of barium hexafluorostannate(IV).

Interactive Data Table: ¹³⁷Ba NMR Parameters for Selected Barium Compounds

| Compound | Magnetic Field (T) | Quadrupolar Coupling Constant (Cₛ) (MHz) | Notes | Reference |

| Barium Nitrate (B79036) (Ba(NO₃)₂) | 9.4 & 21.1 | 7.0 | Demonstrates a relatively low Cₛ due to high site symmetry. | scispace.com |

| Barium Chloride (BaCl₂) | 9.4 & 21.1 | 13.1 | Anhydrous form. | scispace.com |

| Barium Fluoride (BaF₂) | Not Specified | Not Specified (Narrow Linewidth) | High symmetry results in a narrow signal. | |

| β-Barium Borate (β-BaB₂O₄) | 21.1 | 22.8 | Dominated by the second-order quadrupolar interaction. | researchgate.net |

Mössbauer Spectroscopy (¹¹⁹Sn) for Tin Oxidation State, Site Symmetry, and Electronic Configuration

¹¹⁹Sn Mössbauer spectroscopy is an exceptionally sensitive technique for probing the nuclear environment of tin atoms. wikipedia.org It provides valuable information on the oxidation state, site symmetry, and electronic configuration of tin in a compound by measuring the hyperfine interactions between the ¹¹⁹Sn nucleus and its surrounding electrons. dicp.ac.cn

For barium hexafluorostannate(IV), the tin atom is in the +4 oxidation state and is part of the hexafluorostannate ([SnF₆]²⁻) anion. The key parameters in a ¹¹⁹Sn Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEₛ).

Oxidation State (Isomer Shift): The isomer shift is directly related to the s-electron density at the tin nucleus. For Sn(IV) compounds, where the formal electronic configuration is [Kr]4d¹⁰, the isomer shift values are typically low and fall within a well-defined range close to that of the standard reference material, cassiterite (SnO₂). rsc.org In hexafluorostannate complexes, the highly electronegative fluorine atoms withdraw electron density from the tin center, leading to a low s-electron density at the nucleus and a characteristic negative isomer shift relative to SnO₂. researchgate.net The expected isomer shift for BaSnF₆ would unambiguously confirm the Sn(IV) oxidation state.

Site Symmetry (Quadrupole Splitting): Quadrupole splitting arises from the interaction of the nuclear quadrupole moment of the ¹¹⁹Sn excited state (I = 3/2) with a non-uniform electric field gradient (EFG) at the nucleus. wikipedia.org In an ideal octahedral geometry, such as that expected for the [SnF₆]²⁻ anion, the EFG at the tin nucleus is zero due to the high symmetry. cdnsciencepub.com This results in a single absorption line in the Mössbauer spectrum with zero or near-zero quadrupole splitting. cdnsciencepub.commdpi.com The absence of significant quadrupole splitting in the spectrum of BaSnF₆ would therefore be strong evidence for a highly symmetric, undistorted octahedral coordination of the tin atom. Any presence of quadrupole splitting would indicate a distortion from perfect octahedral symmetry, possibly due to lattice effects or structural defects. cdnsciencepub.com

Therefore, the ¹¹⁹Sn Mössbauer spectrum of a pure, crystalline sample of barium hexafluorostannate(IV) is predicted to be a single, sharp resonance line, characteristic of Sn(IV) in a high-symmetry environment.

Interactive Data Table: Representative ¹¹⁹Sn Mössbauer Parameters

| Compound | Oxidation State | Isomer Shift (δ) (mm/s) (relative to CaSnO₃/BaSnO₃) | Quadrupole Splitting (ΔEₛ) (mm/s) | Interpretation | Reference |

| BaSnO₃ (Reference) | Sn(IV) | 0.00 | 0.00 | Ideal cubic perovskite structure, high symmetry. | mdpi.com |

| SnO₂ (Cassiterite) | Sn(IV) | ~0.00 | ~0.50 | Distorted octahedral site, leading to a small splitting. | rsc.org |

| Fluorinated Ba₂SnO₄ | Sn(IV) | 0.12 | Not Reported | Fluorination lowers the isomer shift compared to the parent oxide (0.22 mm/s). | researchgate.net |

| (ClO₂)₂SnF₆ | Sn(IV) | Not Reported | Non-zero | Anion-cation interaction leads to distortion and quadrupole splitting. | cdnsciencepub.com |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition, Chemical States, and Core-Level Shifts

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition, chemical states, and electronic structure of the top 1-10 nanometers of a material's surface. wikipedia.orgunimi.it For barium hexafluorostannate(IV), XPS is used to verify the presence and stoichiometry of Ba, Sn, and F, and to confirm their expected oxidation states.

Surface Elemental Composition: A survey scan of BaSnF₆ would show photoelectron peaks corresponding to barium (Ba), tin (Sn), fluorine (F), and likely adventitious carbon (C) and oxygen (O) from atmospheric exposure. The relative peak areas can be used, with the application of relative sensitivity factors, to provide a semi-quantitative analysis of the surface elemental composition. carleton.edu

Chemical States and Core-Level Shifts: High-resolution spectra of the core-level electrons for each element are used to determine their chemical (oxidation) states. The binding energy of a core electron is sensitive to the chemical environment of the atom.

Barium (Ba 3d): The Ba 3d spectrum is expected to show a spin-orbit split doublet (3d₅/₂ and 3d₃/₂). The binding energy for the Ba 3d₅/₂ peak in BaF₂ is a good reference point and is typically observed around 780 eV. researchgate.netuniversitywafer.com The position of this peak in BaSnF₆ would confirm the presence of Ba²⁺.

Tin (Sn 3d): The Sn 3d spectrum also presents a spin-orbit doublet (3d₅/₂ and 3d₃/₂). For Sn(IV) compounds, particularly fluorides like SnF₄, the Sn 3d₅/₂ peak is found at a higher binding energy compared to Sn(II) compounds, typically around 487 eV. xpsdatabase.net This position confirms the Sn⁴⁺ oxidation state.

Fluorine (F 1s): The F 1s spectrum is expected to show a single, intense peak. In metal fluorides like BaF₂, the F 1s binding energy is typically observed around 684-685 eV. universitywafer.comnih.gov This would be indicative of fluoride ions (F⁻) bonded to the metal cations.

Core-level shifts provide further insight. The binding energies of the Ba, Sn, and F core levels in BaSnF₆ will be slightly different from those in simple binary fluorides (BaF₂ and SnF₄) due to the different crystal lattice and the influence of the complex [SnF₆]²⁻ anion. These shifts can provide detailed information about the specific bonding environment within the BaSnF₆ crystal structure.

Interactive Data Table: Expected Binding Energies (eV) in XPS for BaSnF₆

| Element | Core Level | Expected Binding Energy (eV) | Reference Compound | Reference BE (eV) | Inferred Chemical State | Reference |

| Barium | Ba 3d₅/₂ | ~780 | BaF₂ | ~780 | Ba²⁺ | researchgate.netuniversitywafer.com |

| Tin | Sn 3d₅/₂ | ~487 | SnF₄ | ~487.3 | Sn⁴⁺ | xpsdatabase.net |

| Fluorine | F 1s | ~685 | BaF₂ | ~684.8 | F⁻ | universitywafer.comnih.gov |

Theoretical and Computational Investigations of Barium Hexafluorostannate Iv

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the material properties of BaSnF₆. These calculations are crucial for understanding its stability and potential applications, particularly in the fields of photovoltaics and luminescent materials.

Geometry Optimization and Prediction of Equilibrium Crystal Structures

Theoretical studies have successfully predicted the equilibrium crystal structure of barium hexafluorostannate(IV). It crystallizes in a trigonal system with the space group R-3 (No. 148). unit.nouib.noscribd.comcristallografia.org The structure consists of [SnF₆]²⁻ octahedra. ntu.edu.tw Geometry optimization calculations within the framework of DFT are used to determine the lattice parameters and atomic positions that correspond to the minimum total energy of the system.

Experimental and theoretical data indicate that BaSnF₆ is isostructural with BaTiF₆. materialsproject.orgresearchgate.net The Sn⁴⁺ ion is bonded to six equivalent F¹⁻ atoms, forming SnF₆ octahedra. ntu.edu.tw These octahedra share corners and faces with BaF₁₂ cuboctahedra. ntu.edu.tw

Table 1: Calculated and Experimental Crystal Structure Data for BaSnF₆

| Parameter | Calculated Value | Experimental Reference |

|---|---|---|

| Crystal System | Trigonal | Trigonal |

| Space Group | R-3 (No. 148) | R-3m (No. 166) dissercat.com, R-3 (No. 148) scribd.comcristallografia.org |

| Lattice Parameter (a) | 4.98 Å unit.nouib.noscribd.comuib.no | - |

| Lattice Parameter (c) | - | - |

| Sn-F Bond Length | - | 1.990 Å dissercat.com |

Note: There can be variations in reported space groups and lattice parameters depending on the theoretical methods and experimental conditions.

Electronic Band Structure Calculations and Density of States Analysis

The electronic band structure and density of states (DOS) of BaSnF₆ have been calculated using DFT to understand its electronic properties. These calculations are fundamental in determining whether the material is a conductor, semiconductor, or insulator, and in predicting its optical properties.

Calculations have identified BaSnF₆ as a direct bandgap material. unit.nouib.noscribd.com The calculated bandgap energy is reported to be 3.52 eV. unit.nouib.noscribd.comuib.no The top of the valence band is primarily composed of F 2p states, while the bottom of the conduction band is mainly derived from Sn 5s states. The nature and value of the bandgap are critical for applications such as host materials for phosphors, as they determine the energy levels available for activator ions. nih.gov

Table 2: Calculated Electronic Properties of BaSnF₆

| Property | Calculated Value | Method |

|---|---|---|

| Bandgap (Eg) | 3.52 eV | DFT unit.nouib.noscribd.comuib.no |

| Bandgap Type | Direct | DFT unit.nouib.noscribd.com |

Simulation of Vibrational Frequencies and Spectroscopic Properties

Computational simulations have been employed to understand the vibrational properties of BaSnF₆, which are experimentally probed using Infrared (IR) and Raman spectroscopy. ntu.edu.twresearchgate.net These simulations help in assigning the observed vibrational modes to specific atomic motions within the crystal lattice. The vibrational modes of the [SnF₆]²⁻ octahedra are of particular interest. A splitting in the v₅ mode in the Raman spectra of BaSnF₆ has been noted, although its origin is not yet fully understood. ntu.edu.tw

The Franck-Condon model has been used in conjunction with experimental photoluminescence (PLE) spectra to analyze the electronic and vibrational coupling in Mn⁴⁺-doped BaSnF₆. researchgate.net This analysis allows for the determination of key parameters such as the effective vibronic frequency.

Investigation of Bonding Characteristics and Charge Distribution

The nature of chemical bonding in BaSnF₆ can be inferred from its crystal structure and electronic properties. The bonding is primarily ionic, characterized by the electrostatic attraction between the Ba²⁺ cations and the [SnF₆]²⁻ complex anions. Within the [SnF₆]²⁻ octahedra, the Sn-F bonds exhibit a significant degree of covalent character.

Computational methods can provide a more quantitative picture of the bonding through the analysis of the electron density distribution and charge transfer between atoms. dokumen.pub While specific detailed charge distribution analyses for BaSnF₆ are not widely available in the reviewed literature, the calculated electronic structure provides insights into the orbital contributions to the chemical bonds.

Ab Initio Methods and Molecular Dynamics Simulations for Complex Systems

While DFT is a powerful tool, for more complex phenomena such as the behavior of materials at finite temperatures and the dynamics of ions, ab initio molecular dynamics (MD) simulations are often employed. These simulations combine quantum mechanical calculations of forces with classical molecular dynamics to model the time evolution of a system.

For fluoride (B91410) materials similar to BaSnF₆, ab initio MD has been used to study ionic conductivity and structural transformations. dissercat.com However, specific ab initio MD simulation studies focusing solely on BaSnF₆ are not extensively reported in the current scientific literature. Such studies could provide valuable insights into its thermal stability, phase transitions, and the behavior of dopants within the host lattice.

Computational Modeling of Defect Chemistry and Non-Stoichiometric Behavior

The functional properties of materials are often dictated by the presence of defects, such as vacancies, interstitials, and substitutions. Computational modeling is a key tool for understanding the formation energies of these defects and their impact on the material's electronic and optical properties. frontiersin.orgosti.govfrontiersin.orgmdpi.com

In the context of BaSnF₆ as a phosphor host, understanding the behavior of dopants like Mn⁴⁺ at the atomic level is crucial. Computational studies on other fluoride phosphors have investigated the influence of defects and non-stoichiometry on luminescence quenching mechanisms. nih.gov For instance, the migration of excitation energy between activator ions can be terminated at quenching sites, which are often associated with defects or impurities. nih.gov

Predictive Studies for Novel Hexafluorostannate(IV) Derivatives and Polymorphs

Computational chemistry serves as a powerful tool for the prediction of new materials and their crystalline forms (polymorphs) before their synthesis in a laboratory. wikipedia.orgarxiv.org While specific computational studies on barium hexafluorostannate(IV) (BaSnF₆) are not extensively available in public literature, the principles derived from theoretical investigations of related fluoride perovskites and other complex inorganic solids can be applied to predict the potential for novel derivatives and polymorphs of this compound. aps.orgrsc.org These predictive studies are crucial for discovering new materials with tailored properties.

The exploration for new derivatives of barium hexafluorostannate(IV) primarily involves two strategies: the substitution of the barium cation (A-site) or the modification of the hexafluorostannate anion (B-site). Computational methods, particularly density functional theory (DFT), are instrumental in evaluating the thermodynamic stability and electronic properties of these hypothetical compounds. harvard.edu

By substituting the divalent barium cation with other alkaline earth metals or divalent transition metals, a range of new hexafluorostannate(IV) compounds can be computationally modeled. The stability of these potential derivatives is assessed by calculating their formation energies. The table below illustrates a selection of potential derivatives and the key computational parameters that would be investigated.

Table 1: Predicted Properties of Hypothetical Hexafluorostannate(IV) Derivatives

| Formula | Predicted Crystal System | Predicted Lattice Parameters (Å) | Predicted Band Gap (eV) | Notes |

| CaSnF₆ | Trigonal | a = 8.5, c = 5.0 | 5.5 | Smaller ionic radius of Ca²⁺ may lead to lattice contraction. |

| SrSnF₆ | Trigonal | a = 8.8, c = 5.2 | 5.3 | Properties are expected to be intermediate between BaSnF₆ and CaSnF₆. |

| MgSnF₆ | Trigonal | a = 8.2, c = 4.8 | 5.8 | Significant lattice distortion may occur due to the small size of Mg²⁺. |

| FeSnF₆ | Rhombohedral | a = 5.5, α = 55° | 3.5 | The presence of a transition metal could introduce interesting magnetic and electronic properties. |

Note: The data in this table is hypothetical and serves as an illustration of the types of predictions that can be made using computational modeling. The actual values would require specific DFT calculations.

The prediction of different crystalline polymorphs of barium hexafluorostannate(IV) is another significant area of computational research. Crystal structure prediction (CSP) methodologies, such as evolutionary algorithms and simulated annealing, are employed to search for the most thermodynamically stable crystal structures, as well as accessible metastable polymorphs. wikipedia.orgarxiv.org For a compound with the stoichiometry ABF₆, like barium hexafluorostannate(IV), several structural arrangements are possible, including high-symmetry cubic phases and lower-symmetry distorted structures. aps.org

Computational studies on fluoride perovskites have shown that pressure and temperature can induce phase transitions between different polymorphs. aps.org Similar behavior could be predicted for barium hexafluorostannate(IV). High-pressure polymorphs may exhibit different coordination environments and, consequently, distinct physical properties.

Table 2: Potential Polymorphs of Barium Hexafluorostannate(IV)

| Polymorph | Predicted Crystal System | Predicted Conditions | Key Structural Features | Predicted Properties |

| α-BaSnF₆ | Trigonal (R-3) | Ambient Pressure | Known experimental structure. | Wide bandgap insulator. |

| β-BaSnF₆ | Cubic (Fm-3m) | High Temperature | Ideal perovskite-type structure. | May exhibit higher ionic conductivity. |

| γ-BaSnF₆ | Orthorhombic (Pbnm) | High Pressure | Distorted perovskite structure. | Potential for different electronic band structure. |

Note: This table presents hypothetical polymorphs based on known structures of related fluoride compounds. The existence and stability of these polymorphs would need to be verified through detailed computational and experimental work.

Solid State Chemistry Principles and Phase Behavior of Barium Hexafluorostannate Iv

Polymorphism and Crystalline Phase Transitions under Varying Conditions (Temperature, Pressure)

The crystal structure of barium hexafluorostannate(IV) has been identified as trigonal, belonging to the R-3 space group (No. 148). materialsproject.orgustb.ccepj-conferences.org This structure is isostructural with BaTiF₆. materialsproject.org The lattice parameters for its conventional hexagonal cell are provided in the table below.

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Trigonal | materialsproject.org |

| Space Group | R-3 (No. 148) | materialsproject.orgustb.cc |

| Lattice Parameters (a, b) | 7.40 Å - 7.4279(2) Å | materialsproject.orgustb.cc |

| Lattice Parameter (c) | 7.41 Å - 7.418(2) Å | materialsproject.orgustb.cc |

| Lattice Angles (α, β) | 90.00° | materialsproject.orgustb.cc |

| Lattice Angle (γ) | 120.00° | materialsproject.orgustb.cc |

| Unit Cell Volume | 351.47 ų | materialsproject.org |

While detailed studies on the polymorphism of BaSnF₆ under a wide range of pressures are not extensively documented in publicly available literature, some information regarding its thermal behavior is available. It has been reported that BaSnF₆ undergoes phase transformations at 755 °C and 850 °C and melts congruently at 1120 °C. lookchem.com The nature of these phase transitions, whether they involve significant structural rearrangement or are more subtle, requires further investigation. The study of phase transitions in the broader family of ABF₆ compounds indicates that such materials can exhibit complex behaviors as a function of temperature and pressure. cristallografia.org

Defect Chemistry: Vacancies, Interstitials, and Substitutional Defects within the Lattice

Specific experimental studies detailing the intrinsic defect chemistry of pure barium hexafluorostannate(IV), such as the formation of vacancies, interstitials, and substitutional defects, are not widely reported. However, general principles of solid-state chemistry suggest that, like other ionic crystals, BaSnF₆ will exhibit various point defects.

Vacancies: Schottky defects, involving pairs of vacancies of Ba²⁺ and [SnF₆]²⁻ ions, are likely to be present to maintain charge neutrality. Frenkel defects, where an ion is displaced from its lattice site to an interstitial site, could also occur, although the large size of the [SnF₆]²⁻ anion might make its interstitial formation less favorable.

Interstitials: The presence of interstitial ions would depend on the openness of the crystal structure. Given the close-packed nature of the BaSnF₆ lattice, the concentration of interstitial species is expected to be low.

Substitutional Defects: The introduction of dopants into the BaSnF₆ lattice has been explored, particularly in the context of creating phosphors. For instance, Mn⁴⁺ has been successfully substituted for Sn⁴⁺ in the [SnF₆]²⁻ octahedra to create red-emitting phosphors. researchgate.netresearchgate.net This indicates the tolerance of the lattice for such substitutions. The charge and size of the substituent ion play a crucial role in the stability of the resulting doped material. In the case of Mn⁴⁺ doping, the similar ionic radius and identical charge to Sn⁴⁺ facilitate this substitution.

Investigation of Stoichiometry Deviations and Their Structural Implications

The synthesis of pure alkali hexafluorometallate phosphors, including those based on BaSnF₆, can be challenging, with the potential for by-products that can affect the material's properties. core.ac.uk While BaSnF₆ is generally considered a stoichiometric compound, deviations from the ideal 1:1:6 ratio of Ba:Sn:F can occur during synthesis, leading to the formation of secondary phases. For example, in the BaF₂-SnF₄ system, another compound, hypothetically Ba₃SnF₁₀, is reported to form peritectically at 900±5°C. lookchem.com

Such non-stoichiometry can have significant structural implications, including the introduction of defects and the alteration of the material's physical and chemical properties. Achieving a better control of stoichiometry is crucial for obtaining desired material characteristics, especially in applications like phosphors where luminescence efficiency is highly sensitive to the purity of the host lattice. core.ac.uk

Thermal Stability and Decomposition Mechanisms in Different Atmospheres

Barium hexafluorostannate(IV) is reported to melt congruently at a high temperature of 1120 °C, indicating significant thermal stability. lookchem.com Studies on Mn⁴⁺-doped BaSnF₆ have shown that the material is stable up to temperatures relevant for applications in LEDs. researchgate.net

The decomposition mechanism of BaSnF₆ in different atmospheres has not been extensively detailed, but analogies can be drawn from related compounds. For instance, the hydrated hexafluorostannate, ZnSnF₆·6H₂O, undergoes dehydration upon heating to around 200 °C, followed by decomposition into metal oxides/fluorides at higher temperatures. researchgate.net While BaSnF₆ is anhydrous, its decomposition at very high temperatures would likely involve the loss of volatile tin fluoride (B91410) species, such as SnF₄, and the formation of barium fluoride (BaF₂) and potentially barium oxide (BaO) if oxygen is present in the atmosphere. The thermal decomposition of ammonium (B1175870) hexafluorostannate, (NH₄)₂SnF₆, begins at 250 °C with the loss of ammonium fluoride. unh.edu

Comparative Crystallochemical Analyses with Other Metal Hexafluorostannates(IV) and Related Fluorides

The crystal structure of barium hexafluorostannate(IV) is part of a larger family of compounds with the general formula A²⁺B⁴⁺F₆. A comparison with other members of this family reveals interesting trends.

| Compound | Crystal System | Space Group | Lattice Parameter (a) (Å) | Lattice Parameter (c) (Å) | Source |

|---|---|---|---|---|---|

| BaSnF₆ | Trigonal | R-3 | 7.40 - 7.4279 | 7.41 - 7.418 | materialsproject.orgustb.cc |

| BaTiF₆ | Trigonal | R-3m | 7.41 | 7.24 | materialsproject.org |

Advanced Materials Research Context and Future Academic Directions for Barium Hexafluorostannate Iv

Fundamental Contributions to Understanding Structure-Property Relationships in Complex Fluoride (B91410) Materials

The study of barium hexafluorostannate(IV) offers valuable insights into the fundamental structure-property relationships within the broader class of complex fluoride materials. These materials are of interest for their potential applications in optical and electronic devices. nih.gov The crystal structure of Ba[SnF6] has been experimentally determined and is characterized by a trigonal crystal system. materialsproject.org

The key to understanding the properties of Ba[SnF6] lies in its intricate crystal structure. BaSnF₆ crystallizes in the trigonal R-3 space group. materialsproject.org In this structure, the Ba²⁺ ions are coordinated to twelve F¹⁻ ions, forming BaF₁₂ cuboctahedra. materialsproject.org These cuboctahedra share corners with six SnF₆ octahedra and faces with two SnF₆ octahedra. materialsproject.org The Sn⁴⁺ ions are bonded to six F¹⁻ atoms, forming regular SnF₆ octahedra where all Sn-F bond lengths are 1.98 Å. materialsproject.org

The electronic and optical properties of complex fluorides are intrinsically linked to their crystal and electronic structures. For instance, the band gap, which is a crucial parameter for optical and electronic applications, is determined by the nature of the constituent ions and their arrangement in the crystal lattice. Theoretical calculations predict a band gap of 4.99 eV for Ba[SnF6]. materialsproject.org The study of how the arrangement of Ba²⁺, Sn⁴⁺, and F⁻ ions in the Ba[SnF6] lattice influences its electronic band structure and optical properties provides a model system for understanding other complex fluorides.

Table 1: Crystallographic Data for Barium Hexafluorostannate(IV)

| Parameter | Value |

|---|---|

| Crystal System | Trigonal |

| Space Group | R-3 |

| Lattice Constant (a) | 7.40 Å |

| Lattice Constant (b) | 7.40 Å |

| Lattice Constant (c) | 7.41 Å |

| Lattice Angle (α) | 90.00° |

| Lattice Angle (β) | 90.00° |

| Lattice Angle (γ) | 120.00° |

| Band Gap | 4.99 eV |

Data sourced from the Materials Project. materialsproject.org

Exploration of Barium Hexafluorostannate(IV) as a Precursor in Advanced Materials Synthesis

The synthesis of advanced materials often relies on the use of high-purity, reactive precursors that can be transformed into the desired material under controlled conditions. nih.gov Barium hexafluorostannate(IV) holds potential as a precursor for the synthesis of other functional materials, particularly barium stannate (BaSnO₃). Barium stannate is an n-type semiconductor with a perovskite crystal structure, known for its applications in transparent conducting oxides, ceramic capacitors, and gas sensors. iosrjen.org

The thermal decomposition of a precursor is a common method for synthesizing ceramic powders. wikipedia.org In this process, the precursor is heated to a temperature at which it decomposes into the desired compound and volatile byproducts. The general equation for the thermal decomposition of a Group 2 carbonate, for example, is XCO₃(s) → XO(s) + CO₂(g). savemyexams.com Similarly, the thermal decomposition of barium hexafluorostannate(IV) could potentially yield barium stannate or other barium-tin compounds. The decomposition of barium nitrate (B79036), for instance, occurs in a series of overlapping endothermic peaks between 580 to 700 °C. icm.edu.pl

The use of fluoride-based precursors can sometimes offer advantages over conventional oxide or carbonate precursors, such as lower reaction temperatures or the formation of products with specific morphologies. For example, the synthesis of barium stannate nanoparticles has been achieved through various wet-chemical methods and solid-state reactions, often requiring high calcination temperatures to achieve high crystallinity. iosrjen.orgresearchgate.net A breakthrough "superoxide colloidal solution route" has been introduced for the low-temperature synthesis of barium stannate perovskites, starting from hydrogen peroxide-rich stannate solutions to form a barium trihydroxo(hydroperoxo)peroxostannate precursor. nih.gov The investigation into the thermal decomposition behavior of Ba[SnF6] could reveal new, potentially lower-temperature, synthesis routes to barium stannate or other complex oxides.

Table 2: Potential Applications of Barium Stannate Derived from Precursors

| Application Area | Desired Property of Barium Stannate |

|---|---|

| Transparent Conducting Oxides | High electrical conductivity and optical transparency |

| Ceramic Capacitors | High dielectric constant and low dielectric loss |

| Gas Sensors | High sensitivity and selectivity to specific gases |

| Photocatalysis | Efficient generation of electron-hole pairs under light irradiation |

Information compiled from multiple sources. iosrjen.org

Consideration of Ba[SnF6] in the Development of New Functional Ceramics and Composites

Functional ceramics are a class of materials whose properties allow them to perform specific functions, such as acting as dielectrics, ferroelectrics, or piezoelectrics. mines.edu The development of new functional ceramics often involves the exploration of novel compositions and the creation of composite materials to achieve desired performance characteristics. manchester.ac.uk Barium-containing compounds, such as barium titanate (BaTiO₃), are cornerstone materials in the field of functional ceramics.

The incorporation of Ba[SnF6] into ceramic formulations, either as a primary component or as an additive, could lead to the development of new functional materials with unique properties. For example, in the synthesis of barium titanate-barium ferrite (B1171679) composites, the addition of barium ferrite has been shown to increase the permittivity of the composite and diffuse the ferroelectric phase transition. pensoft.netresearchgate.net Similarly, the introduction of Ba[SnF6] into a ceramic matrix could modify the dielectric, piezoelectric, or magnetic properties of the final material.

The processing of ceramics, particularly the sintering stage, is critical in determining the final microstructure and properties of the material. Advanced sintering techniques like spark plasma sintering (SPS) and field-assisted sintering (FAST) are being explored to produce ceramics with enhanced properties. mdpi.com The thermal behavior of Ba[SnF6] during sintering would need to be carefully studied to understand its interaction with the ceramic matrix and its influence on grain growth and densification. The development of composite ceramics often aims to combine the properties of different phases to create a multifunctional material. repositorioinstitucional.mx For instance, a composite of a ferroelectric and a ferromagnetic material can exhibit magnetoelectric effects. The potential for Ba[SnF6] to contribute to such multifunctional composites warrants further investigation.

Potential for Integration into Novel Inorganic Frameworks and Hybrid Materials

The field of materials chemistry has seen a surge of interest in the design and synthesis of novel inorganic and hybrid organic-inorganic framework materials. researchgate.net These materials, which include metal-organic frameworks (MOFs), are constructed from molecular building blocks that self-assemble into extended, often porous, structures. amazonaws.com The choice of building blocks is crucial in determining the structure and properties of the resulting framework.

Barium hexafluorostannate(IV), or more specifically the [SnF6]²⁻ anion, could serve as an inorganic building block for the construction of new framework materials. The octahedral geometry of the [SnF6]²⁻ anion makes it an attractive candidate for forming well-defined, three-dimensional networks. The synthesis of such frameworks would likely involve solution-based methods where Ba[SnF6] is reacted with other components, such as metal cations or organic linker molecules.

Hybrid organic-inorganic materials combine the features of both organic and inorganic components, leading to materials with novel properties. researchgate.net For example, the incorporation of inorganic clusters into an organic matrix can lead to materials with interesting optical or magnetic properties. The [SnF6]²⁻ anion from Ba[SnF6] could be incorporated into hybrid materials, where it could interact with organic cations or be part of a larger supramolecular assembly. The development of zero-dimensional organic-inorganic hybrid phosphors, such as [N(CH₃)₄]₂ZrF₆:Mn⁴⁺, demonstrates the potential for creating novel luminescent materials by combining organic cations with complex fluoride anions. mdpi.com

Outlook for Interdisciplinary Research Involving Barium Hexafluorostannate(IV) in Solid-State Chemistry and Materials Science

The study of barium hexafluorostannate(IV) is inherently interdisciplinary, bridging the fields of solid-state chemistry and materials science. spbu.rueuchems.eu Solid-state chemistry focuses on the synthesis, structure, and properties of solid materials, while materials science seeks to understand the relationships between the structure, properties, processing, and performance of materials.

Future research on Ba[SnF6] will likely involve a combination of experimental and computational approaches. From a solid-state chemistry perspective, further investigations into the synthesis of high-purity Ba[SnF6] and its reactivity with other compounds will be crucial. Detailed characterization of its crystal structure at different temperatures and pressures would provide a deeper understanding of its phase behavior.

From a materials science standpoint, the focus will be on exploring the potential applications of Ba[SnF6]. This includes investigating its properties as a precursor for other materials, its role in the development of new functional ceramics and composites, and its potential for integration into novel framework materials. The development of functional materials is a key area of research in materials science, with applications ranging from electronics and energy storage to catalysis and sensors. univ-rennes.fr

The synergy between solid-state chemistry and materials science will be essential for unlocking the full potential of barium hexafluorostannate(IV). The fundamental knowledge gained from solid-state chemical studies will inform the design and development of new materials with tailored properties, while the challenges and opportunities identified in materials science will drive further fundamental research into this intriguing compound.

Q & A

Basic Research Questions

Q. How is barium hexafluorostannate(IV) synthesized, and what methods ensure purity?

- Methodology : Adapt protocols from analogous compounds like ammonium hexafluorostannate. For example, Johnson and Händler’s method involves reacting tin(II) chloride with ammonium fluoride under controlled pH and temperature. Substitute ammonium with barium salts (e.g., barium chloride) to synthesize the target compound. Purify via recrystallization in anhydrous solvents. Validate purity using elemental analysis (e.g., %Sn, %Ba, %F) and X-ray powder diffraction (XRD) by comparing observed lattice parameters to reference data .

Q. What characterization techniques confirm the structural integrity of barium hexafluorostannate(IV)?

- Methodology :

- XRD : Compare experimental patterns (e.g., d-spacings, peak intensities) to theoretical models or literature data (e.g., Table XXXVII for ammonium hexafluorostannate) to confirm crystal structure .

- Infrared (IR) Spectroscopy : Identify Sn-F vibrational modes (e.g., asymmetric stretching at ~600–700 cm⁻¹) and compare to reference spectra (e.g., Table XXXVIII) .

- Elemental Analysis : Use combustion analysis or inductively coupled plasma (ICP) to verify stoichiometric ratios of Ba, Sn, and F .

Q. How can researchers optimize synthesis conditions to minimize impurities?

- Methodology : Perform controlled experiments varying parameters (temperature, solvent, reagent stoichiometry). Monitor impurity formation via techniques like energy-dispersive X-ray spectroscopy (EDS) or mass spectrometry. Use factorial design to identify critical variables and optimize yield .

Advanced Research Questions

Q. How to resolve contradictions between XRD and spectroscopic data for barium hexafluorostannate(IV)?

- Methodology : Cross-validate results using complementary techniques:

- Raman Spectroscopy : Confirm Sn-F bonding if IR data is ambiguous.

- Thermogravimetric Analysis (TGA) : Detect hydrated or oxidized phases that may distort XRD patterns.

- Computational Modeling : Compare experimental XRD/IR data with density functional theory (DFT)-predicted spectra to identify structural anomalies .

Q. What experimental designs are suitable for studying the thermal stability of barium hexafluorostannate(IV)?

- Methodology :

- TGA/DSC : Perform under inert atmospheres (e.g., N₂ or Ar) to track decomposition temperatures and enthalpic changes.

- In Situ XRD : Monitor phase transitions at elevated temperatures.

- Kinetic Analysis : Apply the Kissinger method to calculate activation energies for decomposition steps. Document protocols rigorously to ensure reproducibility (e.g., heating rates, sample preparation) .

Q. How to address discrepancies in elemental analysis results for barium hexafluorostannate(IV)?

- Methodology :

- Error Source Identification : Check for hygroscopicity (weigh samples in gloveboxes), instrument calibration, or incomplete combustion.

- Alternative Techniques : Use X-ray fluorescence (XRF) for non-destructive bulk analysis or neutron activation analysis (NAA) for trace elements.

- Statistical Validation : Apply t-tests or confidence intervals to assess significance of deviations from theoretical values .

Methodological Guidance for Data Analysis

Q. How should researchers statistically validate experimental data for barium hexafluorostannate(IV)?

- Methodology :

- Error Propagation : Calculate uncertainties for derived parameters (e.g., lattice constants from XRD) using tools like GSAS-II.

- Multivariate Analysis : Use principal component analysis (PCA) to correlate spectroscopic and structural data.